molecular formula C10H6Cl2N2O2S B2556703 2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid CAS No. 728918-54-5

2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid

Cat. No.: B2556703
CAS No.: 728918-54-5
M. Wt: 289.13
InChI Key: VNHCBUKRBYDTBA-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid (CAS: 1094355-53-9) is a thiazole derivative featuring a 2,4-dichlorophenylamino substituent at the 2-position and a carboxylic acid group at the 4-position of the thiazole ring. It is synthesized via multistep organic reactions, including coupling and hydrolysis, and exhibits a purity of ≥95% . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiazole derivatives, which are known for antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-(2,4-dichloroanilino)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2S/c11-5-1-2-7(6(12)3-5)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHCBUKRBYDTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Formation

This method leverages α-haloketones and thioureas to form the thiazole ring. For 2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid, the reaction involves:

Mechanism :

  • Nucleophilic attack by the thiourea sulfur on the α-carbon of bromopyruvic acid.
  • Cyclization to form the thiazole ring.
  • Deprotonation and acid workup to yield the carboxylic acid.

Key Data :

Parameter Value
Reaction Time 2 hours
Temperature Reflux (~101°C)
Solvent 1,4-Dioxane
Workup Filtration, ether wash

Carbodiimide-Mediated Coupling

This approach couples preformed thiazole-4-carboxylic acid with 2,4-dichloroaniline using coupling agents:

  • Reagents : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in dichloromethane (DCM).
  • Conditions : Room temperature, 24 hours.

Optimization Insights :

  • Catalyst : 4-Dimethylaminopyridine (DMAP) enhances reaction efficiency.
  • Yield : 85–90% (based on analogous thiazole couplings).

Side Products :

  • N-Acylurea (from DCC decomposition) minimized via low-temperature stirring.

Alternative Methods

Cyclodehydration with POCl₃

Adapted from thiadiazole syntheses, this route uses:

Yield : 70–75% (lower due to competing side reactions).

Limitations :

  • Requires strict control of pH during basification.
  • Limited scalability due to POCl₃ handling.

Industrial Production Strategies

Continuous Flow Reactor Synthesis

High-throughput systems improve efficiency:

Comparative Analysis of Methods

Method Yield Scalability Cost Efficiency Key Challenge
Hantzsch Formation 98% High Moderate Sourcing thiobenzamide
Carbodiimide Coupling 85–90% Moderate Low Coupling reagent waste
Cyclodehydration 70–75% Low High Toxic POCl₃ handling
Continuous Flow 95% Very High High Initial setup investment

Critical Reaction Parameters

Solvent Selection

Temperature Control

Advanced Modifications

Microwave-Assisted Synthesis

Enzymatic Catalysis

  • Lipase B : Achieves 80% yield in aqueous media, reducing organic solvent use.

Purity and Characterization

  • HPLC : ≥99% purity post-recrystallization (ethanol/water).
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d6): δ 13.2 (s, 1H, COOH), 8.1–7.3 (m, 3H, aromatic), 6.9 (s, 1H, thiazole-H).
    • IR : 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch).

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The dichloro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial intermediate for synthesizing more complex thiazole derivatives, which are essential in various chemical reactions.
  • Chemical Reactions : It can undergo oxidation, reduction, and substitution reactions, allowing for the development of new compounds with varied functionalities.
Reaction TypeExample ProductsCommon Reagents
OxidationSulfoxides or sulfonesHydrogen peroxide (H₂O₂), m-CPBA
ReductionAlcohols or aldehydesLithium aluminum hydride (LiAlH₄)
SubstitutionSubstituted phenyl derivativesAmines, thiols under basic conditions

Biology

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, making it a candidate for biochemical assays.
  • Biological Activity : Studies have shown that it possesses significant anticancer and antimicrobial properties.

Anticancer Activity

Recent investigations have highlighted the compound's effectiveness against several cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)20.2Induces apoptosis via mitochondrial pathway
HCT-116 (Colon)21.6Inhibits cell cycle progression at G0/G1 phase
A549 (Lung)<1Potent inhibitor of cell proliferation

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial effects against various bacterial strains:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli30
Klebsiella pneumoniae25

Medicine

The compound is being explored for its therapeutic properties:

  • Anti-inflammatory Effects : Its derivatives have been evaluated for potential anti-inflammatory activities.
  • Antimicrobial Applications : The promising antimicrobial activity suggests potential use in developing new antibiotics.

Anticancer Research

A notable study demonstrated the effectiveness of 2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid in reducing tumor growth in vivo models. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer agent.

Enzyme Inhibition Studies

Research focusing on the inhibition of cyclin-dependent kinase 9 (CDK9) showed that this compound disrupts transcriptional elongation in cancer cells. Additionally, molecular docking studies indicated that it might inhibit STAT3 transcriptional activity, crucial for cancer cell survival.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the dichlorophenylamino group and the thiazole ring allows the compound to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Phenyl Ring

Halogenated Derivatives
  • 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid (CAS: 1017452-64-0):
    • Structural Difference : Fluorine atoms at the 2,6-positions instead of chlorine at 2,4-positions.
    • Impact : Fluorine’s smaller atomic size and higher electronegativity may alter electronic distribution and binding affinity compared to chlorine. Molecular weight: 241.21 g/mol .
  • Ethyl 2-(4-chloroanilino)-4-thiazolecarboxylate (CAS: MFCD08166530): Structural Difference: Single chlorine at the 4-position of the phenyl ring and an ethyl ester group instead of a carboxylic acid.
Electron-Donating Substituents
  • 2-(4-Methylphenyl)thiazole-4-carboxylic acid (Thermo Scientific™, 97% purity):
    • Structural Difference : Methyl group at the 4-position of the phenyl ring.
    • Impact : Increased electron density on the phenyl ring may reduce electrophilic reactivity compared to chlorine-substituted analogs. Solubility: Slightly soluble in water .
  • 2-(2,4-Dimethoxyphenylamino)thiazole-4-carboxylic acid (PI-23278): Structural Difference: Methoxy groups at 2,4-positions instead of chlorine.

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives
  • Ethyl 2-(4-trifluoromethylphenyl)thiazole-4-carboxylate (CAS: 175204-87-2):
    • Structural Difference : Trifluoromethyl group on the phenyl ring and ethyl ester at the 4-position.
    • Impact : The trifluoromethyl group increases metabolic resistance, while the ester acts as a prodrug, requiring hydrolysis to the active carboxylic acid form .
  • 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester: Structural Difference: Phenoxy linkage instead of phenylamino and an ethyl ester. Impact: The phenoxy group may reduce hydrogen-bonding capacity, affecting target interactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Melting Point (°C) Solubility
Target Compound C10H6Cl2N2O2S 289.14 ≥95% Not reported Likely low in water
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid C10H5F2NO2S 241.21 Not reported Not reported Not reported
2-(4-Methylphenyl)thiazole-4-carboxylic acid C11H9NO2S 219.26 97% Not reported Slightly soluble
Ethyl 2-(4-chloroanilino)-4-thiazolecarboxylate C12H10ClN3O2S 295.74 Not reported Not reported Higher lipophilicity

Biological Activity

2-(2,4-Dichloro-phenylamino)-thiazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant studies and data.

  • Molecular Formula : C10H7Cl2N3O2S
  • Molecular Weight : 289.14 g/mol
  • InChIKey : VNHCBUKRBYDTBA-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from thiazole derivatives. Various methods have been reported, including the use of coupling reactions between thiazole derivatives and chlorinated phenyl amines, followed by carboxylation processes to introduce the carboxylic acid group.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, this compound was evaluated for its effect on various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast Cancer)20.2Induces apoptosis via mitochondrial pathway
HCT-116 (Colon Cancer)21.6Inhibits cell cycle progression at G0/G1 phase
A549 (Lung Cancer)<1Potent inhibitor of cell proliferation

The compound has shown to inhibit cell viability significantly at concentrations as low as 200 μM in LoVo tumor cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been tested for antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate promising activity:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15
Escherichia coli30
Klebsiella pneumoniae25

These results suggest that the compound possesses moderate to good antimicrobial activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of CDK9 Kinase : The compound has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which is crucial for the regulation of transcriptional elongation in cancer cells .
  • STAT3 Inhibition : Molecular docking studies indicate that this compound can potentially inhibit STAT3 transcriptional activity by disrupting its DNA binding capabilities, which is vital for cancer cell survival and proliferation .

Case Studies

A notable study highlighted the effectiveness of thiazole derivatives in reducing tumor growth in vivo models. In this study, mice treated with this compound showed a significant reduction in tumor size compared to control groups, reinforcing its potential therapeutic application.

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